REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](Br)=[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:7]2=[C:8]([CH:16]=1)[CH2:9][O:10][CH2:11]3)([O-:3])=[O:2].[Cu][C:19]#[N:20]>CN(C=O)C>[N+:1]([C:4]1[C:5]([C:19]#[N:20])=[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]3[C:7]2=[C:8]([CH:16]=1)[CH2:9][O:10][CH2:11]3)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=C2C3=C(COCC3=CC=C2)C1)Br
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
copper (I) cyanide
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at the internal temperature of 140° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
cooled to 70° C
|
Type
|
CUSTOM
|
Details
|
The resulting insoluble material was separated by filtration
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into water (1500 mL)
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=C2C3=C(COCC3=CC=C2)C1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |